1-(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
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Overview
Description
1-(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and have garnered significant interest in pharmaceutical and chemical research. The unique structure of this compound, featuring a pyrazolo[5,1-c][1,2,4]triazine core, makes it a valuable candidate for various scientific applications.
Preparation Methods
The synthesis of 1-(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents like diethyl ether and catalysts such as sodium methoxide . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
1-(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have valuable properties as antimetabolites in purine biochemical activity.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic activities against various cancer cell lines.
Thieno[2,3-b]pyridines: These compounds exhibit a broad range of biological activities, including antiviral and antitumor properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-13(12-7-5-4-6-8-12)15-17-16-14(11(3)20)10(2)19(15)18-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXBEEFXLPZECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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